molecular formula C20H23N4O6P B11399210 Diethyl {2-(4-nitrobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-nitrobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11399210
M. Wt: 446.4 g/mol
InChI Key: VZEGUIGOPNMDQE-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phosphonate Group: This step often involves the use of diethyl phosphite in the presence of a base such as sodium hydride.

    Attachment of the Nitrobenzyl and Pyridylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like 4-nitrobenzyl chloride and 3-pyridylmethyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

    Cyclization: The oxazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride and alkyl halides are often used.

    Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.

Major Products

    Reduction of the Nitro Group: Produces the corresponding amine.

    Substitution Reactions: Can yield various substituted phosphonates.

    Cyclization: Leads to the formation of fused ring systems.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It can be used to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, potentially inhibiting enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL {2-[(4-AMINOPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with an amino group instead of a nitro group.

    DIETHYL {2-[(4-METHYLPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in DIETHYL {2-[(4-NITROPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE makes it unique, as this group can undergo specific reactions that are not possible with other substituents. This allows for a wider range of chemical modifications and applications.

Properties

Molecular Formula

C20H23N4O6P

Molecular Weight

446.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N4O6P/c1-3-28-31(27,29-4-2)20-19(22-14-16-6-5-11-21-13-16)30-18(23-20)12-15-7-9-17(10-8-15)24(25)26/h5-11,13,22H,3-4,12,14H2,1-2H3

InChI Key

VZEGUIGOPNMDQE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)OCC

Origin of Product

United States

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